

Application Notes and Protocols: Ru-(R,R)-Ms-DENEB in Pharmaceutical Synthesis

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Compound of Interest

Compound Name: **Ru-(R,R)-Ms-DENEB**

Cat. No.: **B6591323**

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Introduction

Ru-(R,R)-Ms-DENEB is a highly efficient, oxo-tethered ruthenium (II) complex developed by Takasago International Corporation.^{[1][2]} This catalyst is renowned for its exceptional performance in asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) of a wide array of substrates, particularly ketones.^[1] Its broad substrate scope, high catalytic activity, and the ability to achieve high enantioselectivity make it a valuable tool in the synthesis of chiral intermediates for the pharmaceutical industry. The "(R,R)" designation refers to the stereochemistry of the chiral diamine backbone of the ligand, while "Ms" indicates the presence of a methanesulfonamidato group.^[1]

The catalyst's design, featuring an oxo-tether, creates a more rigid and pre-organized ligand framework around the ruthenium center.^[1] This structural feature is key to its high performance, enabling reactions at low catalyst loadings and often leading to significant improvements in both catalytic activity and enantioselectivity compared to conventional catalysts.^[2] **Ru-(R,R)-Ms-DENEB** is particularly effective for the synthesis of chiral alcohols, which are critical building blocks for numerous active pharmaceutical ingredients (APIs). It has also demonstrated utility in dynamic kinetic resolution (DKR) of certain ketones.^[1]

Application Example: Synthesis of a Key Intermediate for a β 3-Adrenergic Receptor Agonist

A significant application of **Ru-(R,R)-Ms-DNEB** is in the asymmetric synthesis of a chiral chlorohydrin, a key intermediate in the development of β 3-adrenergic receptor agonists. These agonists are a class of drugs targeted for the treatment of conditions such as overactive bladder and type 2 diabetes. The specific transformation is the asymmetric transfer hydrogenation of the prochiral ketone, 2-chloro-1-(4-(2-(tert-butoxycarbonyl)ethyl)phenyl)ethan-1-one, to the corresponding (R)-chlorohydrin.

Quantitative Data Summary

The following table summarizes the key quantitative data for the asymmetric transfer hydrogenation of the aforementioned prochiral ketone catalyzed by **Ru-(R,R)-Ms-DNEB**.

Parameter	Value
Substrate	2-chloro-1-(4-(2-(tert-butoxycarbonyl)ethyl)phenyl)ethan-1-one
Catalyst	Ru-(R,R)-Ms-DNEB
Substrate/Catalyst Ratio (S/C)	2000
Hydrogen Donor	Formic Acid/Triethylamine (5:2 azeotrope)
Solvent	Acetonitrile (MeCN)
Temperature	40 °C
Conversion	>99%
Enantiomeric Excess (ee)	97% ee

Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation of 2-chloro-1-(4-(2-(tert-butoxycarbonyl)ethyl)phenyl)ethan-1-one

This protocol describes the general procedure for the asymmetric transfer hydrogenation of a prochiral ketone to a chiral alcohol using **Ru-(R,R)-Ms-DNEB**.

Materials:

- 2-chloro-1-(4-(2-(tert-butoxycarbonyl)ethyl)phenyl)ethan-1-one (Substrate)
- **Ru-(R,R)-Ms-DENEB** (Catalyst)
- Formic Acid/Triethylamine (5:2 azeotropic mixture) (Hydrogen Donor)
- Acetonitrile (MeCN) (Solvent)
- Inert gas (Nitrogen or Argon)
- Standard laboratory glassware and stirring equipment
- Temperature control system (e.g., oil bath)
- Analytical equipment for determining conversion and enantiomeric excess (e.g., HPLC or GC with a chiral column)

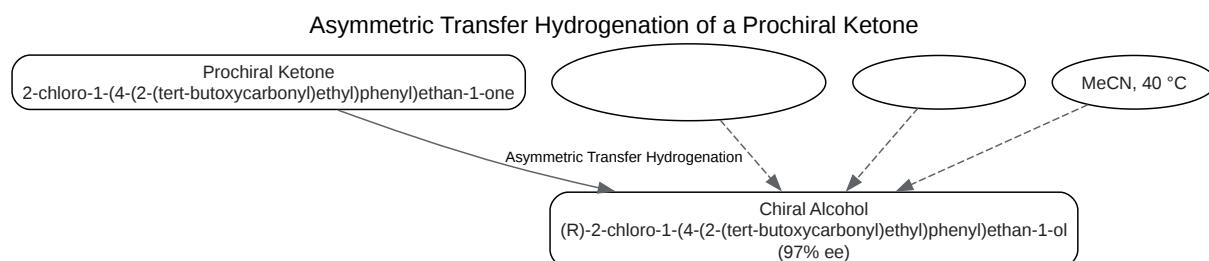
Procedure:

- To a clean and dry reaction vessel, add the substrate, 2-chloro-1-(4-(2-(tert-butoxycarbonyl)ethyl)phenyl)ethan-1-one.
- Add the **Ru-(R,R)-Ms-DENEB** catalyst. The substrate-to-catalyst molar ratio (S/C) should be 2000.
- Under an inert atmosphere (e.g., nitrogen or argon), add acetonitrile as the solvent.
- Add the formic acid/triethylamine (5:2) azeotropic mixture as the hydrogen donor.
- Stir the reaction mixture and heat to 40 °C.
- Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC, or GC) until the substrate is fully consumed.
- Upon completion, cool the reaction mixture to room temperature.

- The product, (R)-2-chloro-1-(4-(2-(tert-butoxycarbonyl)ethyl)phenyl)ethan-1-ol, can be isolated and purified using standard techniques such as extraction and column chromatography.
- Determine the conversion and enantiomeric excess of the purified product using HPLC or GC with a suitable chiral stationary phase.

Visualizations

Reaction Pathway

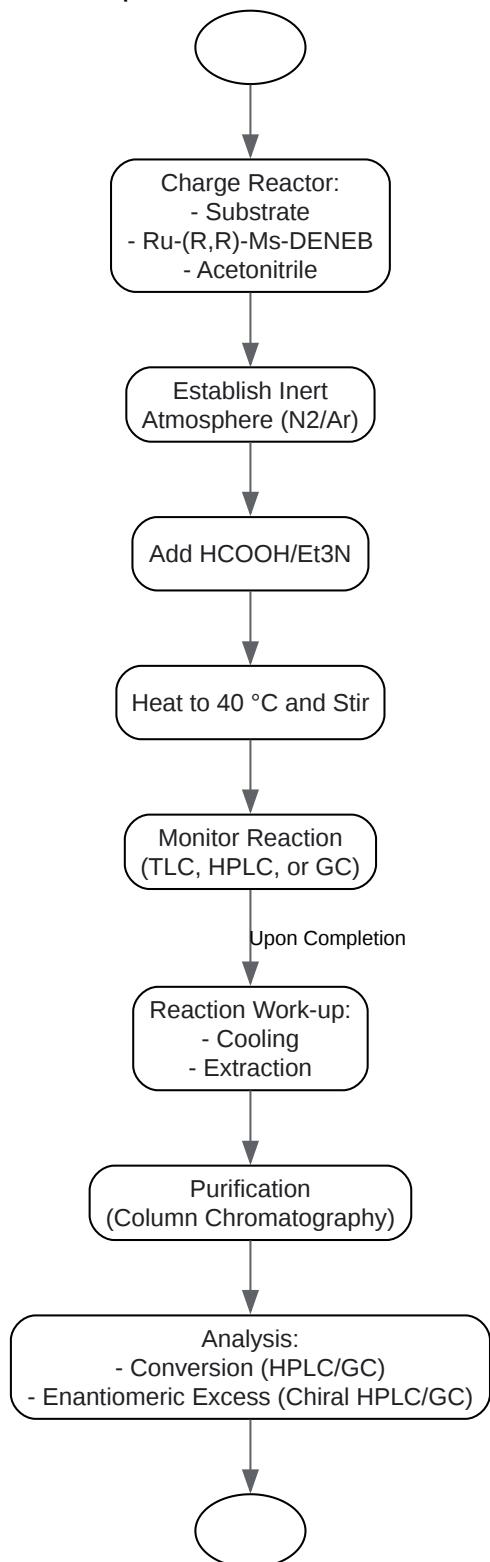


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Caption: Reaction scheme for the synthesis of a chiral chlorohydrin.

Experimental Workflow

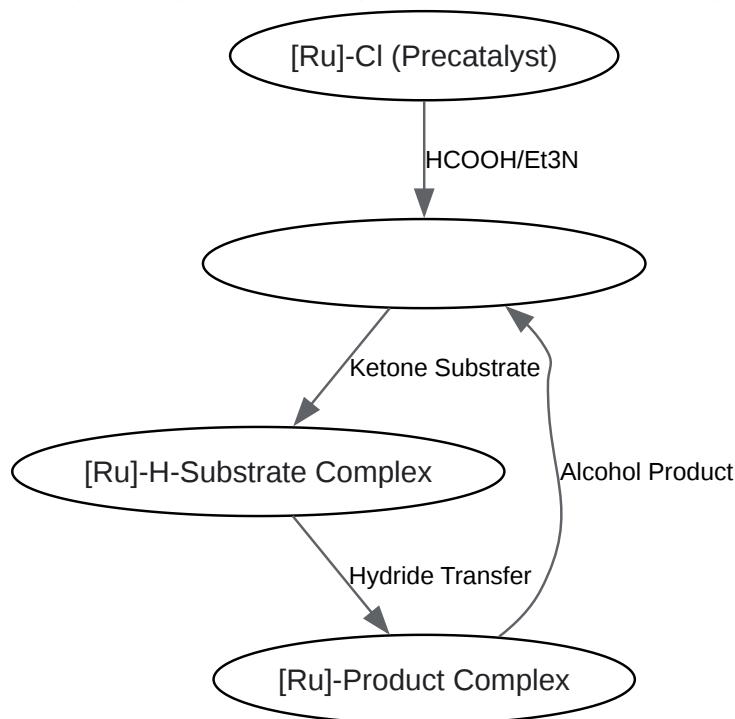
Experimental Workflow

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Caption: Step-by-step experimental workflow.

Catalytic Cycle

Simplified Catalytic Cycle for Asymmetric Transfer Hydrogenation



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Caption: Simplified catalytic cycle of **Ru-(R,R)-Ms-DENEB**.

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References

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- 2. Novel Asymmetric Transfer Hydrogen Catalyst "DENEBTM" | Takasago International Corporation [takasago.com]

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